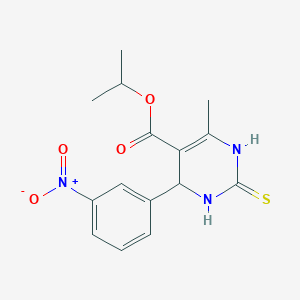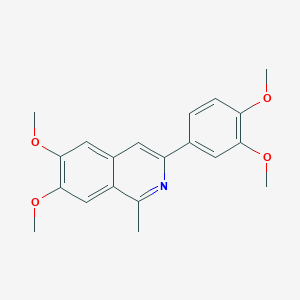
(4-Methoxy-6-methyl-2-pyrimidinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-6-methyl-2-pyrimidinyl)thiourea is a chemical compound primarily used in laboratory settings. It is known for its unique structure, which includes a pyrimidine ring substituted with methoxy and methyl groups, and a thiourea moiety. This compound is often utilized in various chemical reactions and research applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-6-methyl-2-pyrimidinyl)thiourea typically involves the reaction of 4-methoxy-6-methyl-2-pyrimidinylamine with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction parameters, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxy-6-methyl-2-pyrimidinyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agents used.
Substitution: The methoxy and methyl groups on the pyrimidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidinyl derivatives.
Applications De Recherche Scientifique
(4-Methoxy-6-methyl-2-pyrimidinyl)thiourea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Methoxy-6-methyl-2-pyrimidinyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups on the pyrimidine ring can also influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-6-methyl-2H-pyran-2-one: This compound shares a similar pyrimidine ring structure but lacks the thiourea moiety.
4-Methoxy-6-methyl-2-pyrimidinylamine: This compound is a precursor in the synthesis of (4-Methoxy-6-methyl-2-pyrimidinyl)thiourea and shares the pyrimidine ring structure.
Uniqueness
This compound is unique due to the presence of both the pyrimidine ring and the thiourea moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
93744-72-0 |
|---|---|
Formule moléculaire |
C7H10N4OS |
Poids moléculaire |
198.25 g/mol |
Nom IUPAC |
(4-methoxy-6-methylpyrimidin-2-yl)thiourea |
InChI |
InChI=1S/C7H10N4OS/c1-4-3-5(12-2)10-7(9-4)11-6(8)13/h3H,1-2H3,(H3,8,9,10,11,13) |
Clé InChI |
QZKUAGTZVSTUDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NC(=S)N)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


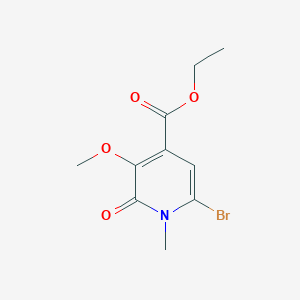
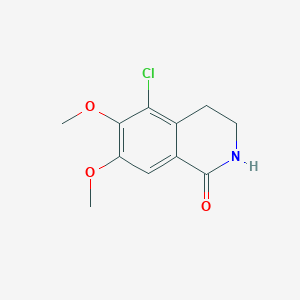

![2-[ethyl(phenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B8807431.png)
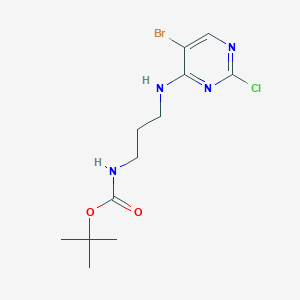
![7-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B8807440.png)
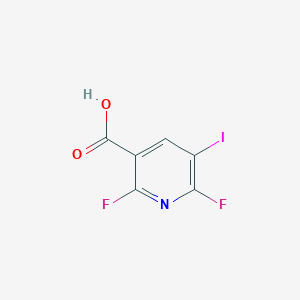
![N-[(3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B8807448.png)

